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Introduction

Chaperonin Containing TCP-1 Subunit 1 (CCT1), also known as TCP-1 alpha, is a key

component of the eukaryotic cytosolic chaperonin complex TRiC (TCP-1 Ring Complex).[1][2]

This complex is essential for cellular proteostasis, mediating the proper folding of a significant

portion of newly synthesized proteins, including critical cytoskeletal components like actin and

tubulin.[1][3] The study of CCT1 is vital for understanding fundamental cellular processes and

its role in diseases linked to protein misfolding, such as neurodegenerative disorders and

cancer.[1][3]

Producing high-quality, purified recombinant CCT1 is a prerequisite for structural and functional

studies, inhibitor screening, and drug development. Escherichia coli (E. coli) is a widely used

and effective host for recombinant protein production due to its rapid growth, well-understood

genetics, high yields, and cost-effectiveness.[4][5][6][7][8] These application notes provide a

comprehensive protocol for the expression and purification of recombinant CCT1 from E. coli,

yielding protein suitable for a variety of downstream applications.

Principle

The protocol outlines a multi-step process beginning with the expression of a CCT1 gene,

codon-optimized for E. coli, fused to an affinity tag (e.g., a polyhistidine or His-tag). The His-tag

allows for efficient capture and initial purification from the cell lysate using Immobilized Metal

Affinity Chromatography (IMAC).[9][10][11] A subsequent polishing step using Size-Exclusion

Chromatography (SEC), also known as gel filtration, is employed to remove remaining
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impurities and protein aggregates, resulting in a highly pure and homogenous CCT1
preparation.[12][13][14]

Data Presentation
Quantitative data from a typical purification process are summarized below. Yields and purity

are representative and may vary based on expression levels and experimental conditions.

Table 1: Summary of a Typical CCT1 Purification from a 1L E. coli Culture

Purification Step Total Protein (mg) CCT1 Yield (mg) Purity (%)

Clarified Lysate 350 25 ~7%

IMAC (Ni-NTA) Eluate 22 19 >85%

SEC (Gel Filtration) 15 14 >95%

Experimental Protocols
Protocol 1: Gene Synthesis, Vector Construction, and Transformation

Gene Synthesis and Codon Optimization: The human CCT1 gene should be codon-

optimized for expression in E. coli to enhance translation efficiency. This service is

commercially available. The optimized gene should be synthesized with appropriate

restriction sites for cloning and an N-terminal or C-terminal 6xHis-tag sequence for

purification.

Vector Selection: A high-expression vector such as pET-28a(+) is recommended. This vector

provides a T7 promoter for strong, inducible expression and confers kanamycin resistance

for selection.[8]

Cloning: Ligate the synthesized, tagged CCT1 gene into the pET-28a(+) vector using the

chosen restriction sites.

Transformation for Plasmid Propagation: Transform the ligated plasmid into a cloning strain

of E. coli, such as DH5α. Plate on LB agar with kanamycin and incubate overnight at 37°C.
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Plasmid Verification: Select a single colony, grow a small-scale culture, and isolate the

plasmid DNA. Verify the correct insertion of the CCT1 gene via restriction digest and Sanger

sequencing.[7]

Transformation for Protein Expression: Transform the verified plasmid into an expression

strain of E. coli, such as BL21(DE3).[8] Plate on LB agar with kanamycin and incubate

overnight at 37°C.

Protocol 2: Recombinant CCT1 Expression

Starter Culture: Inoculate a single colony from the transformation plate into 10 mL of LB

medium containing kanamycin. Incubate overnight at 37°C with shaking (220 rpm).[15]

Large-Scale Culture: The next day, inoculate 1 L of LB medium (in a 2.8 L baffled flask) with

the starter culture. Incubate at 37°C with shaking (220 rpm).

Induction: Monitor the optical density of the culture at 600 nm (OD600). When the OD600

reaches 0.6–0.8, cool the culture to 20°C. Induce protein expression by adding Isopropyl β-

D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[15][16]

Expression at Lower Temperature: Continue to incubate the culture overnight (16-18 hours)

at 20°C with shaking. Lowering the temperature can enhance the solubility of the

recombinant protein and reduce the formation of inclusion bodies.[16]

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.[15]

Protocol 3: Cell Lysis and Lysate Clarification

Resuspension: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (see Table 2).

Lysis: Lyse the cells on ice using sonication (e.g., 10 cycles of 30 seconds ON, 30 seconds

OFF). Ensure the sample remains cold to prevent protein denaturation and degradation.

Lysate Clarification: Centrifuge the lysate at 40,000 x g for 30 minutes at 4°C to pellet cell

debris and insoluble proteins.
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Sample Collection: Carefully collect the supernatant, which contains the soluble His-tagged

CCT1 protein. Filter the supernatant through a 0.45 µm filter to remove any remaining

particulate matter.

Protocol 4: Two-Step Protein Purification

Step A: Immobilized Metal Affinity Chromatography (IMAC)

Column Preparation: Pack a chromatography column with 5 mL of Ni-NTA agarose resin.

Equilibrate the resin with 10 column volumes (CV) of Lysis Buffer.[11][17]

Sample Loading: Load the clarified and filtered lysate onto the equilibrated column at a flow

rate of 1 mL/min. Collect the flow-through fraction for analysis.

Washing: Wash the column with 10 CV of Wash Buffer (see Table 2) to remove non-

specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.[17]

[18]

Elution: Elute the bound CCT1 protein with 5 CV of Elution Buffer (see Table 2), which

contains a high concentration of imidazole. Collect 1 mL fractions.[17][18]

Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure

CCT1. Pool the fractions with the highest concentration of the target protein.

Step B: Size-Exclusion Chromatography (SEC)

Buffer Exchange (Optional): If necessary, concentrate the pooled IMAC fractions and

exchange the buffer to SEC Buffer (see Table 2) using a desalting column or centrifugal

concentrator.

Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 200) with at least 2

CV of SEC Buffer. The choice of column depends on the size of CCT1 and the desired

resolution.[14][19]

Sample Injection: Inject the concentrated, buffer-exchanged CCT1 sample onto the SEC

column.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1192471?utm_src=pdf-body
https://home.sandiego.edu/~josephprovost/2015%20His%20tag%20Purification%20Protocol.pdf
https://protenova.com/relays/download/?file=/files/libs/458/201803191011166846.pdf
https://protenova.com/relays/download/?file=/files/libs/458/201803191011166846.pdf
https://www.protocols.io/view/his-tag-purification-81wgb773yvpk/v1
https://www.benchchem.com/product/b1192471?utm_src=pdf-body
https://protenova.com/relays/download/?file=/files/libs/458/201803191011166846.pdf
https://www.protocols.io/view/his-tag-purification-81wgb773yvpk/v1
https://www.benchchem.com/product/b1192471?utm_src=pdf-body
https://www.benchchem.com/product/b1192471?utm_src=pdf-body
https://www.youtube.com/watch?v=6Gy-w2b_LFg
http://vlabs.iitkgp.ac.in/biochem/Exp7/procedure.html
https://www.benchchem.com/product/b1192471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Separation and Fractionation: Run the chromatography with SEC Buffer at a constant flow

rate. The proteins will separate based on their size, with larger molecules eluting first.[12][13]

Collect fractions and monitor the elution profile at 280 nm.

Final Analysis and Storage: Analyze the SEC fractions by SDS-PAGE to confirm purity. Pool

the fractions containing pure, monomeric CCT1. Determine the protein concentration,

aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Table 2: Buffer Compositions

Buffer Name Composition

Lysis Buffer
50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM

Imidazole, 1 mM DTT, 1 mM PMSF

Wash Buffer
50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM

Imidazole, 1 mM DTT

Elution Buffer
50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM

Imidazole, 1 mM DTT

SEC Buffer
20 mM HEPES pH 7.5, 150 mM KCl, 2 mM

MgCl₂, 1 mM DTT
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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